![molecular formula C8H12ClN3O B2693445 1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1692225-12-9](/img/structure/B2693445.png)
1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine
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Description
1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both a piperidine ring and an oxadiazole ring.
Scientific Research Applications
Synthesis and Biological Evaluation : A study conducted by Khalid et al. (2016) involved the synthesis of a series of compounds similar to 1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine. These compounds were tested for their inhibitory activity against the enzyme butyrylcholinesterase (BChE) and subjected to molecular docking studies to determine their binding affinity and orientation in the active sites of human BChE protein (Khalid et al., 2016).
Antimicrobial Activity : Krolenko et al. (2016) synthesized new derivatives containing piperidine or pyrrolidine rings, which exhibited strong antimicrobial activity. A structure-activity study was performed to assess the antimicrobial effects of these compounds (Krolenko et al., 2016).
Anti-bacterial Study : Another study by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of a compound structurally similar to 1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine. These compounds were screened against Gram-negative and Gram-positive bacteria and exhibited moderate to talented activity (Khalid et al., 2016).
Antiproliferative Activity : Research by Krasavin et al. (2014) discovered a new class of antiproliferative agents, which include 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. These compounds act as tubulin inhibitors, and their biological activity was confirmed through various assays (Krasavin et al., 2014).
Synthesis of Novel Compounds : Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives, which showed potential in inhibiting tumor growth and tumor-induced angiogenesis in a mouse model. These compounds were effective in reducing tumor volume and cell number, and they also inhibited endothelial proliferation (Chandrappa et al., 2010).
properties
IUPAC Name |
2-(chloromethyl)-5-piperidin-1-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c9-6-7-10-11-8(13-7)12-4-2-1-3-5-12/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSLDTPJZGEVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(O2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine |
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